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Introduction

Lymphoscan, a radiopharmaceutical containing Technetium-99m labeled human serum
albumin (Tc-99m HSA), is a valuable tool for the functional and anatomical assessment of the
lymphatic system. Its use in lymphoscintigraphy, a nuclear medicine imaging technique, allows
for the visualization and quantification of lymphatic flow dynamics. This is crucial for the
diagnosis and management of lymphatic disorders such as lymphedema, for staging various
cancers through sentinel lymph node mapping, and for evaluating the impact of novel
therapeutics on lymphatic function. These application notes provide detailed protocols and data
for utilizing Lymphoscan in preclinical and clinical research.

The principle behind Lymphoscan's utility lies in the particle size of the albumin colloid, which,
when injected intradermally or subcutaneously, is readily taken up by the lymphatic capillaries.
[1][2] The radiolabel allows for external imaging using a gamma camera, tracking the agent's
path through lymphatic vessels and its accumulation in lymph nodes. This enables both
gualitative and quantitative assessment of lymphatic drainage.[3][4]

Key Applications

e Diagnosis and Assessment of Lymphedema: Lymphoscintigraphy with Lymphoscan is
considered a gold standard for differentiating lymphedema from other causes of limb
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swelling.[1] It can identify patterns of lymphatic obstruction, dermal backflow, and collateral
vessel formation.[3]

e Sentinel Lymph Node (SLN) Mapping: In oncology, particularly for melanoma and breast
cancer, Lymphoscan is used to identify the first lymph node(s) that drain a primary tumor.[5]
[6] This allows for targeted biopsy, reducing the morbidity associated with complete lymph
node dissection.[5]

» Evaluating Therapeutic Interventions: The quantitative nature of Lymphoscan imaging
allows for the objective assessment of treatments aimed at improving lymphatic function,
such as manual lymphatic drainage, compression therapy, or novel lymphangiogenic drugs.

[7]

e Drug Development: For drugs intended to be delivered via the lymphatic system or those
that may impact lymphatic function, Lymphoscan can be a critical tool in preclinical and
clinical development to assess drug delivery and potential off-target effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies using Tc-99m HSA for
lymphatic flow assessment.
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Normal/Control Lymphedema
Parameter . . Reference(s)
Subjects Patients
Mean Transit Time ) )
] 5.4 £ 2.5 minutes 60.1 + 27.7 minutes [2]
(MTT) - Upper Limb
llioinguinal Lymph
19.7% (Mean) 5.5% (Mean) [4]

Node Uptake (%)

Lower uptake

Axillary Lymph Node Median ~0.1% at 45 compared to the [819]

Uptake (%) min contralateral normal
arm
Injection Site No significant
0.31% + 0.05% per ]
Clearance Rate ) difference from normal  [10]
minute . .
Constant (k) in some studies

10.4 + 7.3 cm/min (to

Lymphatic Flow Rate ) ) N
sentinel node in Not specified [11]

(Upper Limb) )
melanoma patients)

Transport Index (TI) <10 > 10 (pathological) [7]

Table 1: Quantitative parameters for lymphatic function in normal subjects and lymphedema

patients.
Axillary Lymph Node
Time Post-Injection Visualization Rate (Normal Reference(s)
Upper Limb)
< 15 minutes ~46% [8][9]
16 - 30 minutes Increased visualization [819]

] ~92% cumulative visualization
31 - 45 minutes ] [819]
of lymphatic tracts

] ~86% cumulative visualization
46 - 60 minutes . (81191
of axillary nodes
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Table 2: Time to visualization of axillary lymph nodes in normal subjects.

Experimental Protocols
Protocol 1: Assessment of Lymphedema in Extremities

This protocol is designed for the qualitative and quantitative evaluation of lymphatic function in
patients with suspected lymphedema.

1. Patient Preparation:
o No special preparation is required.[12]

« If the patient uses compression garments, they should be removed 3-4 hours prior to the
study.[13]

o For patient comfort, a topical anesthetic cream (e.g., EMLA cream) can be applied to the
injection sites 1-2 hours before the procedure.[12]

e The patient should be informed about the procedure and the need to remain still during
imaging.

2. Radiopharmaceutical Preparation and Injection:
» Radiopharmaceutical: Technetium-99m Human Serum Albumin (Tc-99m HSA).
e Dose: 1 mCi (37 MBq) in a volume of 0.1-0.2 mL per injection site.[14][15]

« Injection: Administer via intradermal injection into the first or second interdigital web space of
both feet (for lower extremities) or hands (for upper extremities).[12][13] Bilateral injections
are performed for comparison.[2] A fine-gauge needle (25-27G) should be used.[15]

3. Imaging Acquisition:

o Equipment: A large field-of-view gamma camera with a low-energy, high-resolution (LEHR)
collimator.[1]

o Dynamic Imaging: Immediately following injection, acquire dynamic images of the limb and
corresponding nodal basin (inguinal or axillary).
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o Matrix: 64x64 or 128x128.[1][13]

o Frame Rate: 30-60 seconds per frame for 20-45 minutes.[1][13][14]

Static Imaging: Acquire static images of the entire limb and nodal basin at later time points.

o Lower Extremities: At 15, 30, and 90 minutes post-injection.[13]

o Upper Extremities: Sequential static images for up to 1 hour, with a possible delayed
image at 2 hours.[13]

Patient Activity: To stimulate lymphatic flow, patients with lower extremity edema can be
encouraged to walk for a short period after the initial dynamic acquisition.[12] Patients with
upper extremity edema can be asked to clench and unclench their hands.[12]

. Data Analysis:

Qualitative Analysis: Visually assess the images for:

[¢]

Time to appearance of lymphatic channels and regional lymph nodes.

[e]

Symmetry of lymphatic drainage.

o

Presence of collateral lymphatic vessels.

[¢]

Evidence of dermal backflow (tracer accumulation in the skin).

o

Obstruction or interruption of lymphatic pathways.[3]

Quantitative Analysis:

o Time-Activity Curves (TACs): Draw regions of interest (ROIs) over the injection site and
the regional lymph nodes on the dynamic images.[14][16] Generate TACs by plotting the
counts within each ROI against time.[16]

o Transport Index (TI): Calculate the Tl based on a scoring system of five criteria: lymphatic
transport kinetics, distribution pattern, time to appearance of lymph nodes, and
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visualization of lymph nodes and vessels. A score of <10 is normal, while >10 is

pathological.

o Nodal Uptake Percentage: Calculate the percentage of the injected dose that accumulates

in the regional lymph nodes at a specific time point (e.g., 1.5 hours).[4]

o Mean Transit Time (MTT): This can be calculated from the TACs of the injection site and
the nodal basin, providing a measure of the average time for the tracer to travel between

these two points.[2]
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Fig. 1: Experimental workflow for lymphedema assessment.
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Fig. 2: Logical relationship for Transport Index calculation.

Protocol 2: Sentinel Lymph Node Mapping in Melanoma
and Breast Cancer

This protocol outlines the procedure for identifying the sentinel lymph node(s) draining a

primary tumor.
1. Patient Preparation:
» Patient consultation and explanation of the procedure.[13]

o For breast cancer patients, imaging is often performed the day before or the morning of
surgery.[13]

» No other specific preparation is generally required.
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. Radiopharmaceutical Preparation and Injection:

Radiopharmaceutical: Technetium-99m Human Serum Albumin (Tc-99m HSA) or other
approved nanocolloids.

Dose: 0.3-1.0 mCi (11-37 MBq) in a total volume of 0.2-0.4 mL, often divided into 2-4
injections.[5][15]

Injection Technique:

o Melanoma: Intradermal injections around the primary tumor or biopsy scar, typically at 4
sites.[13] Injections should be within 5 mm of the lesion/scar.[13]

o Breast Cancer: Peritumoral, periareolar, or intradermal injections over the tumor are
common.[13][15] The choice of technique may depend on institutional preference and
tumor location.

. Imaging Acquisition:
Equipment: Gamma camera with a LEHR collimator.

Dynamic Imaging: Immediately after injection, acquire dynamic images (e.g., 30 seconds per
frame for 20 minutes) to visualize the lymphatic channels and the first draining node(s).[13]
[17]

Static Imaging: Acquire anterior and lateral static images at 20-30 minutes post-injection to
clearly delineate the SLN(s).[13][18] Delayed imaging at 1-2 hours may be performed if the
SLN is not visualized initially.

Skin Marking: The location of the SLN on the skin is marked with a permanent marker, often
with the aid of a Co-57 source for anatomical reference, to guide the surgeon.[17]

. Intraoperative Detection:

During surgery, a handheld gamma probe is used to locate the "hot" sentinel node(s) for
excision. The surgeon is guided by the preoperative skin markings and the audible signal
from the probe.
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Fig. 3: Workflow for Sentinel Lymph Node (SLN) mapping.
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Conclusion

Lymphoscintigraphy with Lymphoscan (Tc-99m HSA) is a robust and versatile technique for
studying lymphatic flow dynamics. It provides essential diagnostic information for lymphedema
and is a cornerstone of modern surgical oncology for sentinel node mapping. The ability to
quantify lymphatic function opens avenues for objective monitoring of disease progression and
response to therapy. For professionals in drug development, this methodology offers a reliable
way to assess the lymphatic transport of novel compounds and their potential effects on the
lymphatic system. Standardization of protocols, as outlined in these notes, is critical for
obtaining reproducible and comparable results across different research and clinical settings.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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